Methyl biphenyl-2-carboxylate
Overview
Description
Methyl biphenyl-2-carboxylate is a compound that belongs to the class of biphenyl carboxylates, which are known for their diverse applications in coordination chemistry, materials science, and medicine. The biphenyl moiety consists of two phenyl rings connected by a single bond, which allows for rotational freedom between the rings, influencing the compound's physical and chemical properties .
Synthesis Analysis
The synthesis of methyl biphenyl-2-carboxylate derivatives can be achieved through various methods. For instance, methyl 4'-bromomethyl biphenyl-2-carboxylate was synthesized from 2-cyano-4'-methylbiphenyl through a multi-step process involving hydrolysis, esterification, and bromination, resulting in a high overall yield . Another derivative, methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate, was prepared by aromatization of a cyclohexenone derivative using iodine and methanol under reflux conditions . Additionally, methyl 2'-aminobiphenyl-4-carboxylate, a chloride sensor, was synthesized via Suzuki-Miyaura cross-coupling followed by regioselective nitration .
Molecular Structure Analysis
The molecular structure of methyl biphenyl-2-carboxylate derivatives has been confirmed through various analytical techniques. For example, the crystal structure of methyl 4'-[(2-p-chlorophenyl-1H benzimidazole-1-yl)methyl]biphenyl-2-carboxylate was determined by single-crystal X-ray diffraction . Similarly, the structure of methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate was confirmed by IR and single-crystal X-ray diffraction studies .
Chemical Reactions Analysis
The biphenyl-2-carboxylate moiety can participate in various chemical reactions. For instance, the compound synthesized in can act as an optical chloride sensor, changing its emission color in the presence of chloride ions. This indicates that the biphenyl-2-carboxylate derivatives can be functionalized to create sensors for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl biphenyl-2-carboxylate derivatives are influenced by their molecular structure. The presence of substituents on the biphenyl ring can significantly affect the compound's behavior. For example, the introduction of fluorine atoms and methoxy groups can alter the electronic properties of the compound, as seen in , where the hyperpolarizability of the title compound was found to be greater than that of the standard nonlinear optical (NLO) material urea. The thermal properties of coordination polymers based on a related compound, 2-(p-methylphenyl)-imidazole dicarboxylate, were investigated using solid-state ultraviolet spectra and thermogravimetric analyses, demonstrating the influence of different synthetic conditions on the properties of the resulting polymers .
Scientific Research Applications
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Organic Chemistry and Medicinal Applications
- Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products .
- Biphenyl derivatives are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .
- A large number of biphenyl derivatives are patented and broadly used in medicine as the antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic, and antimalaria drugs .
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Synthetic Methodologies
- The review provides recent developments in the current status and latest synthetic methodologies of biphenyl derivatives .
- It investigates detailed discussions of several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions supported by their mechanistic pathways .
- The preconditions required for the existence of axial chirality in biaryl compounds are discussed .
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One-Pot Technology
- A patent titled “One-pot technology of 4’-methyl-2-carboxylate biphenyl” discloses a one-pot technology of 4’-methyl-2-carboxylate biphenyl .
- In the same reaction container, under acidic conditions, 4’-methyl-2-cyanobiphenyl is hydrolyzed within 24 hours to generate 4’-methyl-2-biphenyl carboxylate .
- An organic solvent which is hard to dissolve in water is then used to carry out refluxing so as to remove superfluous water .
- Organic compounds containing hydroxyl groups such as alcohol are added; and under the catalysis of an esterification catalyst such as sulfuric acid, 4’-methyl-2-carboxylate biphenyl is generated .
- This method avoids multiple flowing of materials, generation of ammonia gas and salt-containing wastewater, and increases environmental friendliness .
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Organic Synthesis
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Electropolymerization
- The electropolymerization of CzEMA and N-methyl pyrrole (N-MPs) monomers was carried out on CFME . This process involved a total charge (Q) of 112.9 mC and bearing a low-frequency capacitance .
- The comonomer, 6-(3,6-di(thiophene-2-yl)-9H-carbazole-9-yl)-hexanoic acid was deposited on CFME through electrochemical synthesis .
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Optoelectronic Applications
- Polycarbazole and its derivatives encompass nitrogen-containing aromatic heterocyclic conducting polymers having excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability .
- These properties make them potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .
- Carbazole units are more advantageous because of their intriguing properties includes the presence of bridged biphenyl unit providing a material with a lower bandgap, the inexpensive raw material (9H-carbazole), and the natural functionalizing ability of nitrogen atom .
Future Directions
Biphenyl compounds, including Methyl biphenyl-2-carboxylate, have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products . They are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals . Therefore, the future directions of Methyl biphenyl-2-carboxylate likely involve further exploration of its potential applications in these areas.
properties
IUPAC Name |
methyl 2-phenylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-16-14(15)13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAFVJVEADYQAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl biphenyl-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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